2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound characterized by its thiazolo[4,5-d]pyrimidine core and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[4,5-d]pyrimidines, have been reported to interact with a variety of targets, includingCDC25B phosphatase , adenosine A3 receptor , and phosphatidylinositide-3-kinases . These targets play crucial roles in cell signaling and regulation, and their modulation can lead to various biological effects.
Biochemical Pathways
Similar compounds have been reported to inhibit theNF-κB inflammatory pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
Similar compounds have demonstratedpotent cytotoxicity against various human cancer cell lines
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with topoisomerase I, an enzyme involved in DNA replication and transcription . The nature of these interactions is not yet clear, but it is believed that the compound may inhibit the activity of this enzyme, leading to potent cytotoxicity .
Cellular Effects
It has been suggested that this compound may have significant anti-inflammatory properties . It may also have neuroprotective effects, potentially through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that this compound may have significant anti-inflammatory and neuroprotective properties at low doses .
Metabolic Pathways
It has been suggested that this compound may interact with various enzymes and cofactors .
Transport and Distribution
It has been suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-amino-4-(3-methoxyphenyl)thiazole with urea or thiourea under heating. The reaction conditions often require a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction parameters can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at specific positions on the thiazolo[4,5-d]pyrimidine ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
2-Amino-4-(3-methoxyphenyl)thiazole
2-Amino-4-(3-methoxyphenyl)pyrimidine
2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine
Uniqueness: 2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-19-7-4-2-3-6(5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYCIMRPCONRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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